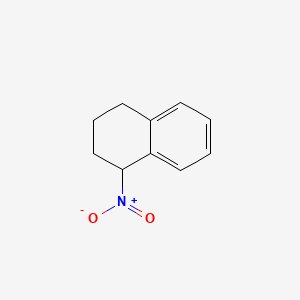

1,2,3,4-Tetrahydro-1-nitronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79817-66-6 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-nitro-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |

InChI Key |

USQUNNYHRYDWDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Nitration Approaches

The direct introduction of a nitro group onto the tetralin (1,2,3,4-tetrahydronaphthalene) skeleton is a primary synthetic consideration. This approach, however, is complicated by the competitive nitration of the aromatic versus the aliphatic ring.

Electrophilic Aromatic Substitution Mechanisms

The nitration of tetralin typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid. The π-electron system of the benzene (B151609) ring of tetralin acts as a nucleophile, attacking the nitronium ion. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The reaction is completed by the rapid deprotonation of the arenium ion by a weak base (like water or the bisulfate ion), which restores the aromaticity of the ring and yields the nitroaromatic product. google.comcapes.gov.brgoogle.com

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial in nitration reactions to maximize the yield of the desired product and minimize the formation of byproducts, such as dinitrated or oxidized compounds. Key parameters that are often manipulated include temperature, reaction time, and the ratio of reactants. prepchem.comyoutube.com

For aromatic nitrations, maintaining a low temperature is generally preferred to control the exothermic nature of the reaction and to prevent over-nitration. youtube.com The reaction time is another critical factor that needs to be optimized to ensure the completion of the reaction without promoting side reactions. The molar ratio of the nitrating agent to the substrate also plays a significant role in the outcome of the reaction.

Regioselectivity in Tetralin Nitration

In the case of tetralin, the fused, partially saturated cyclohexane (B81311) ring acts as an alkyl substituent on the benzene ring. Alkyl groups are known to be activating and ortho, para-directing in electrophilic aromatic substitution reactions. This is due to the electron-donating inductive effect (+I) of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

Consequently, the direct nitration of tetralin predominantly yields a mixture of 5-nitro-1,2,3,4-tetrahydronaphthalene (B1294722) and 6-nitro-1,2,3,4-tetrahydronaphthalene, which correspond to substitution at the alpha (α) and beta (β) positions of the aromatic ring, respectively. The formation of 1,2,3,4-tetrahydro-1-nitronaphthalene, where the nitro group is on the aliphatic ring, is not the favored outcome of this electrophilic aromatic substitution pathway. Computational studies on the nitration of similar alkyl-substituted benzenes have supported the preference for aromatic ring substitution. scitepress.orgacs.org

Nitrating Reagents and Solvent System Effects

The choice of nitrating reagent and solvent system can significantly influence the course and selectivity of the nitration reaction. The classic nitrating mixture consists of concentrated nitric acid and sulfuric acid. nih.gov However, a variety of other nitrating agents have been developed to achieve nitration under milder conditions or to influence regioselectivity. These include nitronium salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), and metal nitrates like bismuth nitrate. wikipedia.orgnih.gov

The solvent system can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and product distribution. While traditional nitrations are often carried out in the strong acid medium itself, other solvents like acetic acid or dichloromethane (B109758) have been employed. scitepress.org For instance, the use of dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium has been explored for the nitration of aromatic compounds. youtube.com The solubility of the substrate in the chosen solvent system can be a critical factor, as poor solubility can lead to heterogeneous reaction conditions and affect the product distribution. youtube.com

| Nitrating Agent | Catalyst/Solvent | Temperature | Major Products | Reference |

|---|---|---|---|---|

| Conc. HNO₃ | Conc. H₂SO₄ | Not Specified | 5-Nitro- and 6-Nitrotetralin | google.com |

| Fuming HNO₃ | Conc. H₂SO₄ | 0-5°C | 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | google.com |

Indirect Synthetic Pathways to this compound

Given the challenges in controlling the regioselectivity of the direct nitration of tetralin to obtain the 1-nitro isomer, indirect synthetic routes starting from naphthalene (B1677914) derivatives present a viable alternative.

Conversion from Naphthalene Derivatives

A plausible indirect pathway to this compound involves a multi-step synthesis commencing with the nitration of naphthalene.

The first step in this proposed sequence is the nitration of naphthalene itself. Naphthalene undergoes electrophilic aromatic substitution more readily than benzene. The reaction with a mixture of concentrated nitric and sulfuric acids predominantly yields 1-nitronaphthalene (B515781). youtube.comscitepress.org The regioselectivity for the 1-position is well-established and high yields of 1-nitronaphthalene can be achieved under controlled conditions. wikipedia.org

The subsequent and most critical step is the selective reduction of the unsubstituted ring of 1-nitronaphthalene. This transformation requires a catalytic hydrogenation process that preferentially reduces the aromatic ring without affecting the nitro group. The choice of catalyst and reaction conditions is paramount to achieve this selectivity. While various catalysts, including Raney nickel, palladium, and platinum, are effective for the hydrogenation of aromatic systems, they often also reduce the nitro group to an amine. google.com For example, the catalytic hydrogenation of 1-nitronaphthalene over a nickel catalyst is a known method for producing 1-naphthylamine (B1663977). prepchem.com A patent describes that catalytic hydrogenation of purified 1-nitronaphthalene with a platinum/activated charcoal catalyst can yield 1-naphthylamine, and notes that with Raney nickel, hydrogenation of the aromatic nucleus can occur. This suggests that with careful selection of the catalyst and optimization of conditions such as temperature, pressure, and solvent, it might be possible to favor the hydrogenation of the unsubstituted ring while preserving the nitro functionality. Heterogeneous catalysts, potentially modified to tune their selectivity, would be key to the success of this step. google.com

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Nitration | Naphthalene | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitronaphthalene | youtube.comwikipedia.org |

| 2 | Selective Hydrogenation | 1-Nitronaphthalene | H₂, Selective Catalyst (e.g., modified Rh, Ru, or Pt) | This compound |

Strategies Involving Nitro-Substituted Tetralone Precursors

The synthesis of this compound can be strategically approached through the use of nitro-substituted 1-tetralone (B52770) precursors. These intermediates, which already contain the essential nitro functionality, require subsequent reduction of the ketone group to yield the target tetralin structure. The synthesis of these nitro-tetralone precursors is a critical first step, and various methods have been developed to introduce the nitro group at different positions of the tetralone core.

One notable strategy involves the synthesis of 4-nitro-1-tetralones through a regioselective nitration of methyl-substituted alkenoylbenzenes using a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). This reaction forms a 2-(nitromethyl)alkenoylbenzene intermediate. In the presence of a base, this intermediate undergoes an intramolecular Michael addition, where the nitromethyl group acts as a Michael donor, to yield the cyclized 4-nitro-1-tetralone. materialsciencejournal.org

Alternatively, nitro-substituted 1-tetralones can be prepared from nitrotetralin itself. For instance, the nitration of tetralin can produce 5-nitrotetralin, which upon purification can be oxidized using chromium trioxide (CrO₃) in acetic acid. This oxidation process can lead to a mixture of 5-nitro, 6-nitro, and 7-nitro-1-tetralones. materialsciencejournal.org For example, 7-nitro-1-tetralone (B1293709) can be synthesized by treating α-tetralone with fuming nitric acid in sulfuric acid at low temperatures. chemicalbook.com

The synthesis of chiral 2-nitro-1-tetralones has also been achieved with significant enantioselectivity. The Tamura cycloaddition reaction of α-branched nitro-olefins with homophthalic anhydride, catalyzed by a cinchonidine-derived squaramide, can produce chiral tetra-substituted 2-nitro-1-tetralones with high enantiomeric excess (ee), reaching up to 88% when diethyl ether is used as the solvent. materialsciencejournal.org

Once these nitro-substituted tetralone precursors are obtained, the subsequent key transformation is the reduction of the carbonyl group at the C-1 position to a methylene (B1212753) group (CH₂) to form the final this compound skeleton.

Table 1: Synthesis of Nitro-1-Tetralone Precursors

| Precursor/Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl-substituted alkenoylbenzenes | 1. HNO₃, Ac₂O2. Base | 4-Nitro-1-tetralones | materialsciencejournal.org |

| 5-Nitrotetralin | CrO₃, AcOH, 70-80°C | 5-Nitro, 6-Nitro, 7-Nitro-1-tetralones | materialsciencejournal.org |

| α-Tetralone | fHNO₃, H₂SO₄, 0°C | 7-Nitro-1-tetralone | chemicalbook.com |

Derivatization from Other Tetralin Intermediates

Another major synthetic route to this compound involves the derivatization of other tetralin intermediates, most notably tetralin (1,2,3,4-tetrahydronaphthalene) itself. Tetralin is a partially hydrogenated derivative of naphthalene and serves as a common starting point for various substituted tetralin compounds. nih.gov

The direct nitration of tetralin is a common method to introduce a nitro group. However, standard nitration conditions, such as a mixture of nitric acid and sulfuric acid, typically result in electrophilic aromatic substitution on the benzene ring, yielding products like 5-nitrotetralin and 6-nitrotetralin rather than the desired 1-nitro-substituted aliphatic ring. materialsciencejournal.org

Obtaining this compound through direct derivatization of tetralin at the C-1 position requires specific methodologies that favor substitution at the benzylic position of the saturated ring. One conceptual pathway involves the oxidation of tetralin to 1-tetralone as a key intermediate. This 1-tetralone can then be nitrated and subsequently reduced as described in the section above.

The synthesis of tetralin derivatives can also be achieved through intramolecular reactions. The Darzens tetralin synthesis, for example, involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene using concentrated sulfuric acid to form the tetralin ring structure, which can then be further functionalized.

Stereochemical Control in Tetralin Derivative Synthesis

The C-1 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The control of stereochemistry during the synthesis is therefore a critical aspect for producing enantiomerically pure forms of the molecule. Several strategies can be employed to achieve stereochemical control in the synthesis of tetralin derivatives.

One approach is the use of chiral catalysts in key synthetic steps. As mentioned previously, the enantioselective Tamura cycloaddition reaction, employing a cinchonidine-derived squaramide catalyst, has been successful in producing chiral 2-nitro-1-tetralone precursors with high enantiomeric excess. materialsciencejournal.org The stereochemistry introduced in this precursor could potentially be carried through to the final product.

Another powerful strategy is asymmetric hydrogenation. While not specifically detailed for 1-nitrotetralone, Ir-catalyzed asymmetric hydrogenation has been shown to be highly effective for the synthesis of other chiral heterocyclic compounds like tetrahydroquinoxaline (THQ) derivatives. By selecting the appropriate solvent, both enantiomers of mono-substituted chiral THQs can be obtained in high yields and with excellent enantioselectivities (up to 98% ee). rsc.org This highlights the potential of using transition-metal catalysts with chiral ligands to control the stereochemistry during the reduction of a suitable unsaturated precursor to this compound.

Organocatalysis also presents a viable route for stereocontrol. The enantioselective reduction of tetrasubstituted nitroalkenes has been explored using a Hantzsch ester as the reducing agent and a thiourea-based chiral catalyst. This method can produce enantioenriched nitroalkanes, which are valuable chiral building blocks. mdpi.com Applying such a strategy to an appropriate unsaturated nitro-tetralin precursor could provide a pathway to enantiomerically enriched this compound.

Table 2: Strategies for Stereochemical Control

| Strategy | Example | Potential Application | Reference |

|---|---|---|---|

| Chiral Catalysis in Cycloaddition | Enantioselective Tamura cycloaddition with a cinchonidine-derived catalyst. | Synthesis of chiral nitro-tetralone precursors. | materialsciencejournal.org |

| Asymmetric Hydrogenation | Ir-catalyzed hydrogenation for chiral tetrahydroquinoxalines. | Asymmetric reduction of an unsaturated nitro-tetralin precursor. | rsc.org |

Chemical Reactivity and Transformation Mechanisms

Reduction Reactions of the Nitro Group

The most significant reaction of 1,2,3,4-Tetrahydro-1-nitronaphthalene is the reduction of its nitro group to form the corresponding amine, 1-aminotetralin. This transformation is a cornerstone in the synthesis of various valuable chemical intermediates.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For the analogous compound, 1-nitronaphthalene (B515781), hydrogenation to 1-naphthylamine (B1663977) is a well-established industrial process. wikipedia.org This conversion is typically achieved using hydrogen gas in the presence of a metal catalyst.

Various catalytic systems have been developed to optimize this reaction. An improved process involves the liquid-phase hydrogenation of alpha-nitronaphthalene at temperatures between 70°C and 130°C and hydrogen pressures exceeding 350 pounds per square inch, utilizing an active nickel catalyst. google.com Another patented method describes the use of a supported catalyst in ethanol, where hydrogenation at 1.0 MPa to 3.0 MPa and 60°C yields 1-naphthylamine with a conversion rate of 95% to 99% in 3 to 8 hours. google.com These methods are directly applicable to the reduction of the nitro group in this compound to yield 1-aminotetralin, as the saturated portion of the molecule is generally stable under these conditions.

Table 1: Catalytic Hydrogenation Conditions for Nitronaphthalene Reduction

| Catalyst | Pressure | Temperature | Solvent | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Nickel | > 350 lbs/sq. in. | 70-130 °C | Water (small amount) | alpha-Naphthylamine | High | google.com |

| Supported Nickel | 1.5 MPa | 90 °C | Ethanol | 1-Naphthylamine | > 99.0% conversion | google.com |

Metal-Mediated Reduction Systems

Classic chemical reduction methods using metals in acidic or neutral media are also effective. The Béchamp reduction, which uses iron filings in the presence of an acid, is a conventional method for converting aromatic nitro compounds to their corresponding amines. google.com This process has been applied to various aromatic compounds, including nitronaphthalenesulfonic acids, in a continuous process. google.com The reaction is typically carried out in a weakly acidic to weakly alkaline medium (pH 4-10). google.com Another example involves the reaction of 1-nitronaphthalene with cyclohexane (B81311) in the presence of aluminum chloride, which results in a selective reduction to yield 5,6,7,8-tetrahydro-1-naphthylamine (B57433). rsc.org

Mechanochemical Catalytic Transfer Hydrogenation

Mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent (liquid-assisted grinding, LAG) approach to chemical reactions. mdpi.comnih.gov Catalytic transfer hydrogenation (CTH) of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as a hydrogen source is a facile and clean approach for synthesizing anilines. mdpi.comnih.gov This method avoids the need for pressurized hydrogen gas. mdpi.com

However, the application of mechanochemical CTH to polyaromatic nitro derivatives like 1-nitronaphthalene has proven challenging. mdpi.com Under standard milling conditions for 90 minutes, 1-nitronaphthalene yielded only 18% of 1-aminonaphthalene, indicating lower reactivity compared to other nitroaromatic substrates. mdpi.com The reduction conditions are noted to tolerate a wide variety of other functional groups. mdpi.comnih.gov

Formation of Aminotetralin Derivatives

The primary product of the reduction of this compound is 1,2,3,4-tetrahydro-1-naphthylamine, commonly known as 1-aminotetralin. This compound and its derivatives are valuable building blocks in medicinal chemistry. nih.govresearchgate.net For instance, the reduction of the nitro group is a key step in the synthesis of various aminotetralin-based compounds investigated for their biological activity. nih.gov The synthesis of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols, which are potential antidepressant and anorexigenic agents, proceeds via intermediates that can be derived from the reduction of corresponding nitro compounds. researchgate.net

Oxidation Reactions and Derivative Formation

The oxidation of nitronaphthalene derivatives often occurs at the unsubstituted ring. The presence of the electron-withdrawing nitro group deactivates its own ring towards oxidation, making it resistant. askfilo.cominfinitylearn.comsarthaks.com Consequently, the other benzene (B151609) ring is more susceptible to oxidation. sarthaks.com When 1-nitronaphthalene is oxidized, it yields 3-nitrophthalic acid. askfilo.cominfinitylearn.com This indicates that the unsubstituted ring is cleaved while the nitro-bearing ring remains intact.

In a distinct, biologically mediated transformation, the enzyme 1-nitronaphthalene dioxygenase catalyzes the oxidation of 1-nitronaphthalene, leading to the formation of 1,2-dihydroxynaphthalene and the elimination of a nitrite (B80452) ion. nih.gov This represents a unique oxidative pathway that involves the substitution of the nitro group. nih.gov

Substitution Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. This property is central to its role in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org For SNAr to occur, two conditions are generally required: the presence of a good leaving group (typically a halide) and the reduction of the ring's electron density by strongly electron-withdrawing groups, such as a nitro group. libretexts.org

The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate anionic complex (a Meisenheimer complex) through resonance. libretexts.org While the nitro group itself is not typically a leaving group in classic SNAr, its presence is crucial for activating the ring. For example, 1-alkoxy-2-nitronaphthalenes undergo nucleophilic aromatic substitution where the alkoxy group is replaced by a Grignard reagent, a reaction facilitated by the ortho-nitro group. elsevierpure.com This reaction provides a route to 2-nitro-1,1'-binaphthyls, which can be subsequently reduced to the corresponding amines. elsevierpure.com In other systems, such as 1-dialkylamino-2,4-dinitronaphthalene, the dialkylamino group can be replaced by other amines, a reaction driven by the presence of two activating nitro groups. rsc.org

Cycloaddition Reactions in Nitrated Naphthalene (B1677914) Frameworks and Analogs

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of nitrated naphthalene frameworks, the reactivity in cycloaddition reactions is largely dictated by the nature of the unsaturation and the electronic influence of the nitro group. While the saturated tetrahydroaromatic ring of this compound does not directly participate in cycloadditions, the nitro group can influence the reactivity of the molecule if it is transformed into a suitable dipolarophile or a 1,3-dipole.

For instance, nitroalkenes are well-known to participate in various cycloaddition reactions. researchgate.net Although this compound is a saturated nitroalkane, it can be a precursor to a nitroalkene via elimination reactions under suitable basic conditions. The resulting conjugated nitroalkene would be a potent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

1,3-Dipolar cycloadditions are a class of reactions that are particularly relevant. For example, the reaction of nitrones with alkenes or alkynes is a well-established method for the synthesis of isoxazolidines and isoxazolines, respectively. wikipedia.org While the nitro group itself is not a 1,3-dipole, it can be a precursor to a nitrone. The reaction between nitrous oxide and conjugated nitroalkenes has also been studied, leading to the formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines. nih.gov

The table below summarizes representative [2+2] cycloaddition reactions of nitroalkenes with various olefins, illustrating the potential reactivity of unsaturated derivatives of this compound.

Table 1: Examples of [2+2] Cycloaddition Reactions of Nitroalkenes

| Nitroalkene Reactant | Olefin Reactant | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Arylnitroethene | Various Olefins | Nitro-substituted cyclobutane | 37-87 | researchgate.net |

| (E)-3,3,3-trifluoro-1-nitropropene | Ethyl β-morpholinocrotonate | Cyclobutane derivative | - | researchgate.net |

| 2-Phenylnitroethene | α,β-Unsaturated aldehydes | Cyclobutane derivative | - | researchgate.net |

This table presents data for analogous nitroalkene systems to illustrate the potential for cycloaddition reactions.

Functionalization of the Tetrahydro Ring System

The tetrahydro ring of this compound is an aliphatic system, and its functionalization is influenced by the presence of the nitro group. The strong electron-withdrawing nature of the nitro group can activate adjacent positions for certain reactions.

One of the primary methods for the functionalization of the tetralin ring system, in general, involves hydroconversion over bifunctional catalysts, leading to ring-opening and ring-contraction products. nih.gov For this compound, the nitro group would likely influence the selectivity of such processes.

The synthesis of novel trifluorinated tetralins has been achieved through a ring expansion of fluorinated methyleneindanes, showcasing a modern approach to tetralin functionalization. nih.gov While not directly applied to the nitro-substituted parent, this highlights the ongoing development of methods to modify the tetralin core.

Furthermore, the synthesis of various substituted tetralins can be achieved through different synthetic strategies, which could be adapted for the functionalization of the tetrahydro ring in the target molecule. beilstein-journals.org

The table below provides examples of reactions used for the functionalization of the tetralin ring in related systems.

Table 2: Functionalization Reactions of Tetralin Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Tetralin | Iridium nanoparticles on amorphous silica-alumina | Ring-opening and -contraction products | nih.gov |

| Fluorinated methyleneindanes | p-TolIF₂ (in situ generated) | Trifluorinated tetralins | nih.gov |

| 2-(2-vinylphenyl)acetaldehydes | BF₃·Et₂O, electron-rich aromatics | 4-aryltetralin-2-ols | beilstein-journals.org |

This table provides examples from analogous systems to demonstrate potential functionalization pathways.

Intramolecular Rearrangements and Cyclization Pathways

Intramolecular rearrangements and cyclizations are fundamental transformations in organic chemistry that can lead to complex molecular architectures. For this compound, the presence of the nitro group can facilitate several types of rearrangements and cyclizations.

Rearrangement reactions are common in organic synthesis, with various types such as the Pinacol, Beckmann, and Wolff rearrangements being well-documented. libretexts.orgyoutube.comyoutube.com In the context of nitro compounds, rearrangements can be initiated by the electronic properties of the nitro group. For instance, the Overman rearrangement allows for the conversion of allylic alcohols to allylic amines via a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic trichloroacetimidate, a transformation that could be envisaged for a suitably functionalized derivative of this compound. organic-chemistry.org

Base-catalyzed rearrangements are also known, such as the Wittig and Stevens rearrangements, which involve 1,2-alkyl shifts. msu.edu The Favorskii rearrangement of α-halogenated ketones is another example of a base-catalyzed process that proceeds via a cyclopropanone (B1606653) intermediate. msu.edu

The synthesis of new tetracyclic ring systems has been achieved through intramolecular cyclization pathways, demonstrating the utility of such reactions in building molecular complexity. chemistryviews.org For this compound, intramolecular reactions could be designed to form new rings, for example, by introducing a suitable nucleophile on the aromatic ring that could attack the aliphatic ring, or vice versa.

The table below outlines some notable rearrangement reactions that could be relevant to derivatives of this compound.

Table 3: Relevant Intramolecular Rearrangement Reactions

| Rearrangement Type | General Transformation | Key Intermediate/Transition State | Reference |

|---|---|---|---|

| Pinacol Rearrangement | 1,2-diol to ketone | Carbocation | libretexts.org |

| Beckmann Rearrangement | Ketoxime to amide | Nitrilium ion | libretexts.org |

| Overman Rearrangement | Allylic alcohol to allylic amine | researchgate.netresearchgate.net-sigmatropic rearrangement | organic-chemistry.org |

| Favorskii Rearrangement | α-haloketone to ester/acid | Cyclopropanone | msu.edu |

This table summarizes general rearrangement reactions that could be applied to functionalized analogs of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

While specific DFT studies on 1,2,3,4-tetrahydro-1-nitronaphthalene are not widely reported, computational chemistry software can generate these properties. The data in the table below are computed properties sourced from the PubChem database, which utilizes computational methods to estimate molecular characteristics. nih.gov These values provide a foundational understanding of the molecule's structure.

| Property | Computed Value |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 177.078978594 Da |

| Topological Polar Surface Area | 45.8 Ų |

For related compounds like 2-nitronaphthalene, DFT calculations with specific functionals such as PBE0 and basis sets like def2-TZVP have been used to investigate excited states and absorption spectra. nih.gov Similar methodologies could be applied to this compound to predict its spectroscopic behavior and reactivity. Studies on other nitroaromatic compounds, such as 3-nitro-1,2,4-triazol-5-one, have also utilized DFT to understand their properties under various conditions. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. For this compound, an analysis of its electronic structure would involve examining its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The presence of the electron-withdrawing nitro group (NO₂) significantly influences the electronic structure, creating a dipole moment and affecting the reactivity of the aromatic system. In 1-nitronaphthalene (B515781), the nitro group is conjugated with the naphthalene (B1677914) ring, leading to a delocalized π-system. However, in this compound, the partial saturation of one ring alters this conjugation. The aromatic character is retained in the benzene (B151609) ring, but the aliphatic portion of the molecule introduces conformational flexibility.

An analysis of the electronic structure would likely show a significant localization of the LUMO on the nitro group and the adjacent carbon atom, making this region susceptible to nucleophilic attack. The HOMO would be expected to be distributed primarily over the aromatic portion of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and its electronic transitions.

Mechanistic Pathway Elucidation of Chemical Transformations

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions involving this compound. For instance, understanding its degradation pathways is of environmental interest. In related compounds like 1-nitronaphthalene, research has focused on its catabolism by microorganisms. Studies on Sphingobium sp. strain JS3065 have identified a dioxygenase that catalyzes the initial step in the degradation of 1-nitronaphthalene, leading to the formation of 1,2-dihydroxynaphthalene. nih.gov A similar enzymatic or chemical oxidation of the aromatic ring could be a potential transformation pathway for the tetrahydro derivative.

Furthermore, the nitration of naphthalene itself has been a subject of mechanistic studies, with investigations into electrophilic aromatic substitution pathways. researchgate.net The presence of the partially saturated ring in this compound would influence the regioselectivity of further electrophilic additions to the aromatic ring.

Photophysical Properties and Excited State Dynamics

The photophysical properties of nitroaromatic compounds are a rich area of study. Nitroaromatic compounds are typically non-fluorescent due to rapid and efficient non-radiative decay pathways from their singlet excited states. nih.gov Studies on 1-nitronaphthalene have shown that upon photoexcitation, it undergoes ultrafast intersystem crossing to the triplet state. nih.gov

For this compound, it is expected that the fundamental photophysical behavior would share similarities with 1-nitronaphthalene. The presence of the nitro group would likely lead to efficient quenching of fluorescence. The excited state dynamics would be dominated by intersystem crossing from the initially populated singlet excited state (S₁) to a triplet state (T₁). The saturation of one of the rings might slightly alter the energy levels of the excited states and the rate of intersystem crossing compared to the fully aromatic 1-nitronaphthalene. The introduction of electron-donating groups to the nitronaphthalene scaffold has been shown to modulate these photophysical properties, suggesting that modifications to the tetrahydro derivative could also tune its excited-state behavior. nih.gov

Solvent Effects on Reactivity and Spectroscopic Signatures

The surrounding solvent environment can significantly influence the reactivity and spectroscopic properties of a molecule. For nitroaromatic compounds, solvent polarity can affect the energies of the ground and excited states differently, leading to shifts in absorption and emission spectra (solvatochromism).

In studies of nitronaphthalene derivatives, increasing solvent polarity has been shown to stabilize charge-transfer excited states. nih.gov This can alter the rates of radiative and non-radiative decay processes. For this compound, it is anticipated that its spectroscopic signatures would also exhibit solvent dependence. The table below illustrates the expected qualitative effects of solvent polarity on the spectroscopic properties of a generic nitroaromatic compound, which are likely applicable to this compound.

| Solvent Property | Effect on Absorption Spectrum | Effect on Fluorescence Spectrum | Effect on Reactivity |

|---|---|---|---|

| Increasing Polarity | Potential red-shift (bathochromic shift) of π-π* transitions | Significant red-shift of charge-transfer emission | Can stabilize charged intermediates and transition states |

| Protic vs. Aprotic | Specific hydrogen bonding interactions can cause fine-tuning of spectral bands | Hydrogen bonding can quench fluorescence or alter decay pathways | Protic solvents can participate in reaction mechanisms (e.g., as proton donors/acceptors) |

Correlation of Theoretical Predictions with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical predictions with experimental data. For this compound, this would involve comparing calculated spectroscopic data (such as UV-Vis absorption wavelengths, IR vibrational frequencies, and NMR chemical shifts) with experimentally measured spectra.

Role in Advanced Organic Synthesis and Material Precursors

Precursor for Complex Polycyclic Molecular Architectures

The tetralin framework of 1,2,3,4-tetrahydro-1-nitronaphthalene serves as a foundational bicyclic system for the construction of more elaborate polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of compounds extensively studied in materials science for their unique optical and electronic properties. nih.gov The introduction of heteroatoms, particularly nitrogen, into the PAH framework is a widely used strategy to fine-tune these properties for specific applications, such as in advanced organic materials. rsc.org

The synthetic utility of this compound in this context lies in the reactivity of its nitro group. The nitro group can be readily reduced to a primary amine (1-aminotetralin), which then serves as a handle for further annulation reactions—chemical reactions that form a new ring onto an existing structure. Methodologies for building PAHs include iron-catalyzed carbonyl-olefin metathesis and palladium-catalyzed annulations. nih.govrsc.org The amine derivative of this compound is an ideal substrate for established ring-forming strategies, such as:

The Friedländer Annulation: Condensation of the aminotetralin with a β-dicarbonyl compound to construct a new quinoline (B57606) ring fused to the tetralin system.

The Pictet-Spengler Reaction: Cyclization of an N-arylethyl amine derivative (formed from the aminotetralin) with an aldehyde or ketone to yield a tetrahydro-β-carboline-like fused system.

Intramolecular Cyclization: Conversion of the amine to a diazonium salt, followed by intramolecular cyclization to generate polycyclic systems containing a new C-C bond.

These transformations effectively leverage the structure of this compound to build larger, more complex, and potentially functional polycyclic architectures.

Intermediates in the Synthesis of Functionally Active Scaffolds for Chemical and Biomedical Research

The true value of this compound in advanced synthesis is most evident in its role as a precursor to functionally active molecular scaffolds. A scaffold is a core molecular structure to which various functional groups can be attached, creating a library of related compounds for research, particularly in drug discovery.

The gateway to the vast majority of applications for this compound is its reduction to the corresponding amine, 1,2,3,4-tetrahydro-1-naphthalenamine (1-aminotetralin). This transformation is one of the most fundamental and reliable reactions in organic synthesis. The most common method is catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the nitro compound in the presence of a metal catalyst. youtube.comyoutube.com This reaction is typically exothermic and results in the syn-addition of two hydrogen atoms to the nitro group. youtube.com

Alternative methods using dissolving metals or other reducing agents are also highly effective. The choice of reagent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions.

Table 1: Common Reagents for the Reduction of this compound

| Reagent/Catalyst System | Description |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation using hydrogen gas and a solid metal catalyst (e.g., Palladium on Carbon, Pd/C). This is a clean and efficient method. youtube.com |

| Fe / HCl or NH₄Cl | Reduction using iron metal in the presence of an acid. This is a classic and cost-effective method for large-scale industrial synthesis. |

| Sn / HCl | Reduction using tin metal in concentrated hydrochloric acid. A reliable, though less environmentally friendly, alternative to iron. |

| NaBH₄ / NiCl₂ or CoCl₂ | Sodium borohydride (B1222165) in the presence of a nickel or cobalt salt can also achieve the reduction of the nitro group. |

The resulting product, 1-aminotetralin, is a chiral primary amine and a crucial building block for numerous more complex molecules.

Molecular scaffolds form the basis of many modern pharmaceuticals. The aminotetralin scaffold, derived directly from this compound, is of significant interest in medicinal chemistry. nih.gov Derivatives of aminotetralin have been explored for their interaction with a variety of biological targets. For instance, the design of novel ligands for neurological disorders often incorporates rigid bicyclic structures like the tetralin system to achieve high affinity and selectivity for specific receptors. nih.gov

The aryltetralin lignan (B3055560) scaffold, in particular, has garnered substantial attention due to its potent biological activities. mdpi.com Compounds based on this scaffold, such as the anticancer drug etoposide, are used clinically to treat a range of tumors by inhibiting the enzyme topoisomerase II. mdpi.comnih.gov The synthesis of these complex natural product analogues relies on intermediates that can be traced back to simpler building blocks like aminotetralin, highlighting the role of this compound as a starting point for pharmacologically relevant structures.

As a building block, this compound offers two primary points of reactivity: the nitro group and the aromatic ring. Following its reduction to 1-aminotetralin, the synthetic possibilities expand dramatically. The primary amine of 1-aminotetralin is a versatile functional group that can readily undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be replaced by a wide variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions.

This versatility makes it an ideal starting material for creating diverse libraries of compounds for screening in drug discovery and materials science.

Aryltetralin lignans (B1203133) are a class of natural products with significant therapeutic potential, acting as potent anticancer and antiviral agents. mdpi.comnbuv.gov.ua The development of synthetic routes to these molecules and their analogues is a key area of research, providing tools for chemical biology to probe their mechanisms of action. nih.gov

A key synthetic challenge is the formation of the bond between the tetralin core and the pendant aryl group. A modern and efficient approach involves palladium-catalyzed cross-coupling reactions. A plausible synthetic sequence starting from a 1-aminotetralin derivative (obtained from this compound) would be:

Conversion of the amino group to a halide (e.g., bromide or iodide) via a Sandmeyer reaction.

Palladium-catalyzed Suzuki-Miyaura cross-coupling of the resulting halotetralin with an appropriately substituted arylboronic acid.

This strategy allows for the modular and convergent synthesis of a wide array of aryltetralin derivatives, which can be used as chemical probes to study biological processes like microtubule dynamics and topoisomerase II inhibition. nih.govnbuv.gov.ua

Development of Novel Synthetic Methodologies Employing this compound or its Derivatives

The pursuit of more efficient, selective, and sustainable methods for synthesizing complex molecules is a constant driver of innovation in organic chemistry. This compound and its derivatives, particularly 1-aminotetralin, are often employed as substrates in the development of new synthetic methodologies.

Research efforts focus on several key areas:

Asymmetric Synthesis: Developing catalytic methods for the enantioselective reduction of the nitro group or for the stereoselective functionalization of the tetralin scaffold, allowing for the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.

Biocatalysis: Exploring the use of enzymes to perform key transformations, such as the enzyme-catalyzed cyclization of synthetic intermediates to form aryltetralin lignan analogues. nih.gov This approach offers the potential for high selectivity under mild, environmentally friendly conditions.

Novel Cross-Coupling Reactions: Designing new catalysts and reaction conditions to construct the aryltetralin skeleton or other complex architectures with greater efficiency and broader substrate scope.

By serving as a testbed for these new reactions, this compound contributes not only to the synthesis of specific target molecules but also to the broader advancement of synthetic organic chemistry.

Nitrogen Deletion/Diels–Alder Cascade Reactions for Substituted Tetralins

A recently developed strategy for the synthesis of substituted tetralins involves a nitrogen deletion/Diels-Alder cascade reaction. nih.govresearchgate.net This methodology typically begins with an isoindoline (B1297411) derivative, which, upon treatment with a nitrogen deletion reagent, extrudes dinitrogen to form a highly reactive ortho-quinodimethane intermediate. nih.govresearchgate.net This intermediate can then undergo a Diels-Alder reaction with a dienophile to construct the tetralin framework. nih.gov

While a direct application of this compound in this specific cascade has not been extensively documented in available literature, one can conceptualize a pathway. This would first involve the reduction of the nitro group to an amine, followed by transformation into a suitable isoindoline derivative. This derivative could then, theoretically, enter the nitrogen deletion/Diels-Alder cascade. The reaction demonstrates good functional group tolerance on both the dienophile and the isoindoline precursor. nih.gov The process represents a novel route to substituted tetralins, which are significant skeletons in various biologically active molecules. researchgate.netnih.gov

Table 1: Examples of Dienophiles in Nitrogen Deletion/Diels-Alder Cascade for Tetralin Synthesis

| Dienophile | Product Structure | Yield (%) | Reference |

| Dimethyl fumarate | trans-dimethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 77 | nih.gov |

| Dimethyl maleate | trans-dimethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 71 | nih.gov |

This table illustrates the types of dienophiles used in the synthesis of substituted tetralins via a nitrogen deletion/Diels-Alder cascade, a strategy for which this compound could be a potential, albeit indirect, precursor.

Cascade Prins/Friedel–Crafts Cyclization Strategies

Another powerful method for constructing tetralin frameworks is the cascade Prins/Friedel-Crafts cyclization. nih.govresearchgate.net This reaction typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to generate an oxocarbenium ion. This is followed by an intramolecular cyclization and a subsequent Friedel-Crafts reaction to form the polycyclic system. researchgate.netabo.fi Research has demonstrated the synthesis of 4-aryltetralin-2-ols using this strategy, starting from precursors like 2-(2-vinylphenyl)acetaldehydes. nih.govnih.gov

The direct involvement of this compound in this type of cascade is not described in the surveyed scientific literature. However, its derivatives could potentially be engineered to participate in such reactions. For instance, functionalization of the tetralin core to incorporate the necessary reactive groups for a Prins-type cyclization could be envisioned as a multi-step synthetic sequence. The versatility of the Prins/Friedel-Crafts cascade allows for the formation of diverse polycyclic compounds, and its application with various substrates continues to be an active area of research. abo.firesearchgate.net

Table 2: Lewis Acids in Cascade Prins/Friedel-Crafts Cyclization for Tetralin Synthesis

| Lewis Acid | Starting Material | Product | Yield (%) | Reference |

| AlCl₃ | 2-(2-vinylphenyl)acetaldehyde and veratrole | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 50 | nih.gov |

| Et₂AlCl | 2-(2-vinylphenyl)acetaldehyde and veratrole | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 55 | nih.gov |

| BF₃·Et₂O | 2-(2-vinylphenyl)acetaldehyde and furan | 4-(furan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | 45 | nih.gov |

This table showcases various Lewis acids and substrates used in the cascade Prins/Friedel-Crafts cyclization to produce tetralin derivatives. The data highlights the reaction conditions that could be relevant for potential derivatives of this compound.

Precursors for Specialized Materials Research

Nitro-containing compounds are a well-established class of energetic materials. The presence of the nitro group can significantly influence the chemical and physical properties of a molecule, often imparting energetic characteristics. While there is a vast body of research on nitroaromatic compounds in materials science, specific studies detailing the use of this compound as a precursor for specialized materials are not prominent in the available literature.

The potential application of this compound in materials science would likely stem from the energetic nature of the nitro group combined with the hydrocarbon scaffold of the tetralin. Modifications of the molecule, for example, through further nitration or polymerization, could theoretically lead to novel materials with tailored properties. However, without direct experimental evidence, such applications remain speculative.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 1,2,3,4-tetrahydro-1-nitronaphthalene is its role as a synthetic intermediate. Its synthesis would logically proceed via two main routes: the nitration of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) or the hydrogenation of 1-nitronaphthalene (B515781). The hydrogenation of naphthalene (B1677914) to tetralin is a well-studied process, often employing noble metal catalysts like Platinum or Palladium to achieve high selectivity. mdpi.com

The subsequent nitration of the tetralin core or the initial nitration of naphthalene presents regioselectivity challenges typical of electrophilic aromatic substitution. scitepress.org The direct nitration of naphthalene, for instance, overwhelmingly yields 1-nitronaphthalene over the 2-nitro isomer. scitepress.orgprepchem.com

The most significant utility of this compound in academic research is as a precursor to 1-aminotetralin and its derivatives. The reduction of nitroaromatic compounds to their corresponding arylamines is a fundamental transformation in organic synthesis. researchgate.net For example, a reaction analogous to the one that reduces 1-nitronaphthalene to 5,6,7,8-tetrahydro-1-naphthylamine (B57433) could be applied. rsc.org These amino derivatives are valuable building blocks for pharmaceuticals and other complex organic molecules.

Emerging Research Avenues in Nitrated Tetralin Chemistry

The field of nitrated tetralin chemistry is evolving, driven by the unique properties of the nitro group and the biological significance of the tetralin scaffold. The nitro group is strongly electron-withdrawing, a feature that is exploited in the design of novel bioactive compounds and advanced materials. mdpi.com

Emerging research avenues include:

Development of Novel Bioactive Molecules: The nitro group is a known pharmacophore found in various antibacterial, antiparasitic, and antineoplastic agents. nih.gov Researchers are exploring nitrated compounds as hypoxia-activated prodrugs, which can selectively target the low-oxygen environments characteristic of solid tumors. nih.gov The tetralin framework, combined with a nitro group, presents a template for developing new therapeutic candidates.

Advanced Synthetic Methods: New strategies for the synthesis of substituted tetralins are an active area of research. acs.org This includes developing cascade reactions and employing novel catalysts to control stereochemistry and functional group placement, which is crucial for creating complex molecular architectures from simple precursors.

Materials Science Applications: Nitroaromatic compounds are being investigated for their use in materials science. For example, their fluorescence quenching properties make them useful in the development of chemical sensors for detecting other nitroaromatics, which are often environmental pollutants. mdpi.com

Challenges and Opportunities in Synthetic Methodology and Application Development

While the potential of nitrated tetralins is clear, significant challenges remain in their synthesis and application, which also present opportunities for innovation.

Challenges:

Green Chemistry: Many traditional nitration methods rely on harsh reagents like mixed nitric and sulfuric acids, which generate significant acidic waste and pose safety concerns. mdpi.comnih.gov Similarly, reduction methods often use heavy metal catalysts.

Toxicity: The inherent toxicity and mutagenicity of many nitroaromatic compounds necessitate careful handling and containment, complicating laboratory synthesis and industrial scale-up. researchgate.netnih.gov

Opportunities:

Catalyst Development: There is a major opportunity to develop novel, green catalytic systems for both nitration and reduction reactions. This includes using solid acid catalysts, zeolites, or metal-free protocols to improve selectivity, reduce waste, and enhance safety. scitepress.orgresearchgate.net Recent progress in the hydrogenation of naphthalene using polymer-stabilized platinum nanoparticles showcases a move toward more stable and reusable catalysts. mdpi.comresearchgate.net

Diversification of the Tetralin Scaffold: The development of more efficient and selective synthetic methods will allow for the creation of diverse libraries of nitrated tetralin derivatives. acs.org These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates.

Biocatalysis and Biodegradation: Exploring enzymatic pathways for the synthesis and degradation of nitroaromatic compounds is a growing field. nih.gov Bacteria that can metabolize these compounds offer a basis for developing bioremediation strategies and environmentally benign manufacturing processes.

The following table summarizes various methods reported for the synthesis of 1-nitronaphthalene, illustrating the diversity of approaches that could be adapted for tetralin systems.

| Reagent System | Catalyst/Solvent | Yield of 1-Nitronaphthalene | Reference |

| Nitric Acid, Sulfuric Acid | Dichloromethane (B109758) | 80% | who.int |

| Nitric Acid, Sulfuric Acid | None (Heterogeneous) | ~95% | prepchem.com |

| Nitric Acid, Sulfuric Acid | 1,4-Dioxane | 96-97% | scitepress.org |

| Nitric Acid (90%) | Acetonitrile | 85% | scitepress.org |

| Acetyl Nitrate | Phosphonium Ionic Liquid | 74% | scitepress.org |

| Bismuth(III) Nitrate | Silica Gel / THF | 76-88% | scitepress.org |

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydro-1-nitronaphthalene with high purity?

To achieve high-purity synthesis, catalytic hydrogenation of nitronaphthalene derivatives under controlled pressure (e.g., 1–5 bar H₂) is commonly employed. Optimization involves using palladium or platinum catalysts in aprotic solvents like tetrahydrofuran (THF) at 50–80°C. Post-synthesis purification via fractional distillation (boiling range 160–180°C under reduced pressure) ensures removal of byproducts . Patents highlight the use of regioselective nitration followed by hydrogenation, with yields exceeding 85% when reaction temperatures are maintained below 100°C to prevent decomposition .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for analyzing this compound?

GC-MS optimization requires a non-polar capillary column (e.g., DB-5MS) and a temperature gradient starting at 50°C (2 min hold) ramping to 280°C at 10°C/min. Electron ionization (EI) at 70 eV enhances fragmentation patterns, with characteristic ions at m/z 132 (molecular ion) and m/z 115 (NO₂ loss). Calibration with internal standards like deuterated tetralin improves quantification accuracy, particularly for trace impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its potential neurotoxic and irritant properties, handling requires PPE (nitrile gloves, goggles) and fume hood use. Storage should be in amber glass containers under inert gas (N₂ or Ar) at ≤4°C to prevent oxidation. Spill management involves neutralization with activated carbon and disposal per EPA guidelines for nitroaromatic compounds. Toxicity screening using in vitro assays (e.g., Ames test for mutagenicity) is recommended before large-scale use .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the thermodynamic stability of this compound compared to experimental data?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict enthalpy of formation (ΔfH°gas) within ±5 kJ/mol of experimental NIST data (e.g., ΔfH°gas = 98.3 kJ/mol). Discrepancies arise from approximations in solvation energy and van der Waals interactions. Comparative studies using Gaussian or ORCA software suggest incorporating dispersion corrections (e.g., D3-BJ) improves agreement with experimental phase-change data (e.g., boiling points under reduced pressure) .

Q. What strategies resolve discrepancies in reported enthalpy values for this compound across studies?

Contradictions in ΔfH°gas (range: 95–105 kJ/mol) often stem from calibration errors in calorimetry or impurities in samples. Researchers should cross-validate using multiple techniques:

- Combustion calorimetry for solid-phase ΔfH°.

- Gas-phase ion cyclotron resonance for ionization energy (IE) validation.

- High-purity synthesis (>99.5% by GC) to minimize side reactions.

NIST’s thermochemical database provides reference values for reconciliation, with uncertainties <2% when protocols align with ASTM E1269 .

Q. How does stereochemistry influence the reactivity and applications of this compound derivatives?

Q. What advanced analytical techniques characterize the ecological impact of this compound degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies nitroso and hydroxylamine metabolites in biodegradation studies. Isotopic labeling (e.g., ¹⁵N-nitronaphthalene) tracks pathways in soil microcosms, revealing nitroreductase-mediated pathways as dominant. Ecotoxicity assessments using Daphnia magna acute toxicity tests (LC₅₀ = 2.1 mg/L) highlight the need for remediation strategies like ozonation or photocatalytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.